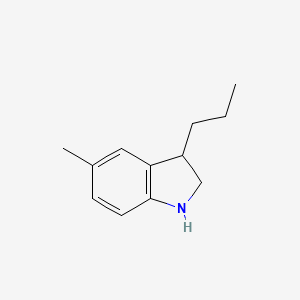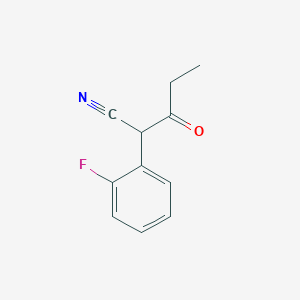
4-(2-Ethylphenyl)oxolan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethylphenyl)oxolan-3-one is an organic compound with the molecular formula C12H14O2 It is a cyclic oxygenated hydrocarbon, specifically a substituted oxolanone, which is a type of lactone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-ethylphenylacetic acid with a suitable reagent to induce cyclization, forming the oxolanone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Ethylphenyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-(2-Ethylphenyl)oxolan-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Ethylphenyl)oxolan-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Oxolan-3-one: A simpler analog without the ethylphenyl substitution.
Tetrahydrofuran-3-one: Another related compound with a similar ring structure but different substituents.
Uniqueness
4-(2-Ethylphenyl)oxolan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-(2-ethylphenyl)oxolan-3-one |
InChI |
InChI=1S/C12H14O2/c1-2-9-5-3-4-6-10(9)11-7-14-8-12(11)13/h3-6,11H,2,7-8H2,1H3 |
Clave InChI |
LXTNLBFOXFQPTE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1C2COCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[2-(2,6-difluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13217147.png)

![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea](/img/structure/B13217165.png)
![2-[(2E)-1-[(tert-Butoxy)carbonyl]pyrrolidin-2-ylidene]-2-fluoroacetic acid](/img/structure/B13217168.png)




![4-[3-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13217200.png)


![1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol](/img/structure/B13217233.png)
amine](/img/structure/B13217241.png)

